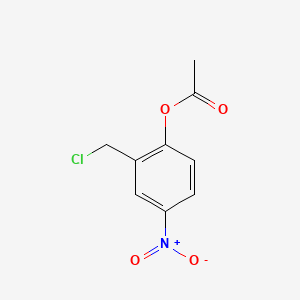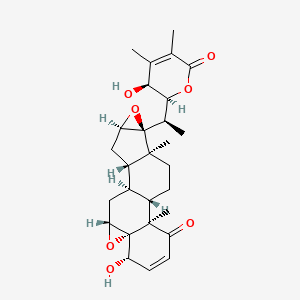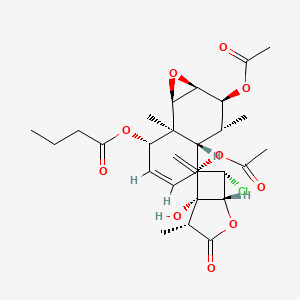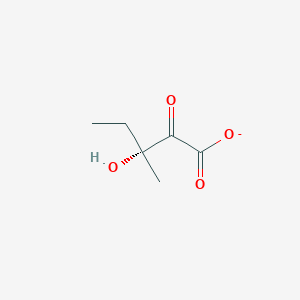
2-Acetoxy-5-nitrobenzyl chloride
概要
説明
2-Acetoxy-5-nitrobenzyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that has been used in various fields, including biochemistry, medicinal chemistry, and organic synthesis.
科学的研究の応用
Enzyme Studies and Protein Modification
- Application in Enzyme Research : Horton and Young (1969) designed a reagent to selectively introduce a 2-hydroxy-5-nitrobenzyl chromophore near the active site of enzymes like chymotrypsin. This process involves the hydrolysis of 2-acetoxy-5-nitrobenzyl chloride, releasing a tryptophan-modifying reagent at the active site of the enzyme (Horton & Young, 1969).
Synthesis and Chemical Transformations
- Water-Soluble Protein Reagents : Horton and Tucker (1970) developed water-soluble reagents by converting 2-hydroxy-5-nitrobenzyl halides into dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts. These salts were found effective in selectively modifying tryptophan and cysteine in amino acids (Horton & Tucker, 1970).
- Ribooligonucleotide Synthesis : Ohtsuka, Tanaka, and Ikehara (1974) utilized o-nitrobenzyl group to protect the 2'-hydroxyl function of uridine, facilitating ribooligonucleotide synthesis. This approach highlights the utility of nitrobenzyl derivatives in nucleic acid chemistry (Ohtsuka, Tanaka, & Ikehara, 1974).
Photolabile Protecting Groups
- Photo-Induced Chemical Reactions : Barelmann, Blum, and Hamann (1990) studied the reduction of p-nitrobenzyl chloride in acetonitrile. Their research provides insights into the photochemical behavior of nitrobenzyl compounds, essential for understanding photolabile protecting groups (Barelmann, Blum, & Hamann, 1990).
Biomedical Applications
- Polymer Synthesis and DNA Interactions : Sobolčiak et al. (2013) synthesized a novel cationic polymer using o-nitrobenzyl 2-chloroacetate. This polymer showed the ability to condense DNA and switch its antibacterial activity upon light irradiation, demonstrating potential biomedical applications (Sobolčiak et al., 2013).
ATP-Related Studies
- Time-Resolved Studies of ATP-Requiring Systems : Mccray et al. (1980) used 2-nitrobenzyl derivatives to synthesize "caged ATP", a compound whose photolysis generates ATP in situ. This application is significant for kinetic studies in biological systems (Mccray, Herbette, Kihara, & Trentham, 1980).
Chemical Synthesis and Reactions
- Synthesis of Nitrobenzyl Derivatives : Pratiwi and Mahfudh (2014) conducted a study synthesizing N-(2-nitrobenzyl)-1,10-phenantrolinium chloride, demonstrating the diverse synthetic applications of nitrobenzyl chlorides in organic chemistry (Pratiwi & Mahfudh, 2014).
Kinetic Studies
- Solvolysis Studies : Park, Rhu, Kyong, and Kevill (2019) conducted a kinetic study on the solvolysis of nitrobenzyl bromides and chlorides. Their findings contribute to the understanding of reaction mechanisms in organic solvents (Park, Rhu, Kyong, & Kevill, 2019).
Safety and Hazards
作用機序
Target of Action
The primary target of 2-Acetoxy-5-nitrobenzyl chloride is the active site of the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine.
Mode of Action
This compound is designed to introduce a reporter group near the active site of chymotrypsin . The reporter group can then be used to monitor the activity of the enzyme, providing insights into its function and regulation.
Pharmacokinetics
Its molecular weight (22961700) and LogP (278210) suggest that it may have reasonable bioavailability .
生化学分析
Biochemical Properties
2-Acetoxy-5-nitrobenzyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with enzymes such as chymotrypsin, where it introduces a reporter group near the active site . This interaction is crucial for studying enzyme kinetics and mechanisms. The compound’s ability to form covalent bonds with specific amino acid residues in proteins makes it a valuable tool for probing enzyme active sites and understanding protein function.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modifying key proteins involved in signal transduction. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways. These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For example, it can inhibit chymotrypsin by binding to its active site and preventing substrate access . Additionally, this compound can modify transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding the compound’s effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific enzymes and proteins, leading to subtle changes in cellular function. At high doses, this compound can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases, which hydrolyze the acetoxy group to produce 2-hydroxy-5-nitrobenzyl chloride . This metabolic transformation can affect the compound’s activity and its interactions with other biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels by modifying key enzymes in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s cellular effects and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and cellular effects.
特性
IUPAC Name |
[2-(chloromethyl)-4-nitrophenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6(12)15-9-3-2-8(11(13)14)4-7(9)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEUIPVVUKAVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047423 | |
| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5174-32-3 | |
| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005174323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETOXY-5-NITROBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9506KY62X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Acetoxy-5-nitrobenzyl chloride interact with chymotrypsin and what are the downstream effects?
A1: this compound is designed to act as a specific reagent for modifying chymotrypsin. While the provided abstract doesn't delve into the specifics of the interaction, it suggests that the compound introduces a "reporter group" near the enzyme's active site. [] This likely involves a covalent modification of the enzyme, potentially at a serine residue within or near the active site. The introduced reporter group could then be used to study various aspects of chymotrypsin's function, such as substrate binding, kinetics, or conformational changes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-[[[5-[[methyl-(phenylmethyl)amino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1256156.png)
![4-[(2E)-2-[1-(4-imidazol-1-ylphenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B1256158.png)

![3-(4-methylphenyl)-5-oxo-N-propyl-8-thiazolo[2,3-b]quinazolinecarboxamide](/img/structure/B1256161.png)





![(E)-1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one](/img/structure/B1256169.png)

![1-S-[(1Z)-2-methyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1256172.png)